(2-Fluoropyridin-3-yl)methanamine
Overview
Description
(2-Fluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative with the molecular formula C6H7FN2. This compound is characterized by the presence of a fluorine atom at the 2-position and an aminomethyl group at the 3-position of the pyridine ring. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
Scientific Research Applications
(2-Fluoropyridin-3-yl)methanamine has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of (2-Fluoropyridin-3-yl)methanamine is not well-documented. Pyridine derivatives are known to interact with their targets via hydrogen bonding, π-π stacking, and other non-covalent interactions. The presence of the fluorine atom may enhance the compound’s electrophilicity and its ability to form hydrogen bonds .
Pharmacokinetics
The metabolism and excretion of this compound would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
Given its structural features, it may influence cellular processes by modulating the activity of its target enzymes or receptors .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoropyridin-3-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 2-fluoropyridine with formaldehyde and ammonia under basic conditions. Another method includes the use of 2-fluoropyridine and chloromethylamine hydrochloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoropyridin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, aldehydes, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties but lacks the aminomethyl group.
3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom at the 3-position.
2-Chloropyridine: A chlorinated pyridine derivative with similar reactivity but different electronic properties due to the presence of chlorine instead of fluorine.
Uniqueness
(2-Fluoropyridin-3-yl)methanamine is unique due to the presence of both a fluorine atom and an aminomethyl group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, while the aminomethyl group provides additional functionalization possibilities .
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBSSWJRHPFEBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663775 | |
Record name | 1-(2-Fluoropyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205744-16-7 | |
Record name | 2-Fluoro-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205744-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluoropyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.